![molecular formula C9H9NO2 B2807464 4-Hydroxy-3-methoxy-5-methylbenzonitrile CAS No. 173900-47-5](/img/structure/B2807464.png)
4-Hydroxy-3-methoxy-5-methylbenzonitrile
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Overview
Description
4-Hydroxy-3-methoxy-5-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-3-methoxy-5-methylbenzonitrile is 1S/C9H9NO2/c1-6-3-7 (5-10)4-8 (12-2)9 (6)11/h3-4,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-Hydroxy-3-methoxy-5-methylbenzonitrile is a solid substance . It has a molecular weight of 163.18 and a density of 1.2±0.1 g/cm3 . The boiling point is 313.0±42.0 °C at 760 mmHg .Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
Nonlinear Optical Applications
The compound has been studied for its potential in nonlinear optical applications . A co-crystal of 4-Hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) was grown and analyzed for third harmonic nonlinear optical properties .
Material Science
In the field of material science, this compound is used in the growth of organic crystals . These crystals have applications in various areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
Spectral Studies
The compound is used in spectral studies to analyze functional groups and vibrational modes . This helps in understanding the structural parameters and crystalline nature of the compound .
Thermal Analysis
The compound is used in thermal analysis studies . Its thermal stability and hardness behavior are analyzed, which are crucial for its applications in various fields .
Theoretical Calculations
The compound is used in theoretical calculations to optimize molecular geometry . The charge transfer properties of the grown 4H3MN co-crystal were analyzed by frontier molecular orbital analysis .
Life Science Research
Although specific applications in life science research are not mentioned, the compound is listed under life science research solutions . This suggests that it may have potential applications in biological studies .
Safety and Hazards
This compound is considered hazardous . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-hydroxy-3-methoxy-5-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYZCNHSKOBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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